molecular formula C28H27N3O5S B2521796 2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one CAS No. 1115526-05-0

2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one

Cat. No. B2521796
CAS RN: 1115526-05-0
M. Wt: 517.6
InChI Key: FGYJJRTYZNKGQF-UHFFFAOYSA-N
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Description

The compound "2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one" is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones often contain a heterocyclic structure with nitrogen atoms and are of significant interest in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from various aromatic or heteroaromatic substrates. For instance, the synthesis of related compounds has been reported through the reaction of amino-substituted quinazolinones with different reagents. In one study, 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one was reacted with various ketones to produce novel 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones with significant analgesic and anti-inflammatory activities . Another synthesis route involves the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different alkylating agents to yield 2-alkyl thio derivatives .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which can be further substituted with various functional groups that influence the compound's biological activity and physicochemical properties. For example, the introduction of a morpholino group has been described, which can affect the molecule's binding affinity and solubility . The crystal structure analysis of related compounds has shown intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal lattice .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including alkylation, condensation, and electrophilic substitution. For instance, the alkylation of the sulfur atom in thioxo-quinazolinones has been reported to yield alkyl thio derivatives . Additionally, the radioiodination of a benzo[g]quinazolinone derivative was achieved through an electrophilic substitution reaction, indicating the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of methoxy and morpholino groups can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. The stability of these compounds in biological environments is also a critical factor, as demonstrated by the in vitro stability of a radioiodinated benzoquinazoline derivative . The introduction of substituents such as trifluoromethyl groups can also affect the compound's electronic properties and reactivity .

Scientific Research Applications

Metabolic Pathways and Biochemical Interactions

Studies on compounds with complex structures, such as quinazolinone derivatives and those containing methoxyphenyl groups, often investigate their metabolic pathways. For example, research on methaqualone (a quinazolinone derivative) has elucidated its metabolism via the epoxide-diol pathway in humans and rats, identifying various metabolites and suggesting major pathways of metabolism through oxidation and subsequent rearrangements (Stillwell, Gregory, & Horning, 1975). Such studies are pivotal for understanding how similar compounds might interact biochemically within the body, potentially informing their therapeutic applications or toxicity profiles.

Potential Therapeutic Applications

Research into the therapeutic effects of structurally complex compounds often includes investigations into their potential anti-inflammatory, antimycotic, or antiprolactinemic activities. For instance, the novel non-ergot dopamine agonist quinagolide, which possesses a complex molecular structure, has been studied for its efficacy in treating hyperprolactinemia, demonstrating therapeutic equivalence with bromocriptine when administered once daily (Verhelst et al., 1991). Similarly, sertaconazole, a compound with a benzothiophene moiety, has been evaluated for its antimycotic activity in treating Pityriasis versicolor, showing high antifungal activity and excellent safety (Nasarre et al., 1992).

Safety and Toxicology

Studies on the safety and toxicology of complex compounds are essential for determining their potential as therapeutic agents. While direct studies on the compound are not available, research into similar compounds, such as the evaluation of methemoglobinemia risk associated with the use of topical anesthetics, provides valuable information on safety considerations that must be taken into account in the development of new drugs (El-Husseini & Azarov, 2010).

properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S/c1-34-22-7-3-5-19(15-22)18-37-28-29-25-16-20(26(32)30-11-13-36-14-12-30)9-10-24(25)27(33)31(28)21-6-4-8-23(17-21)35-2/h3-10,15-17H,11-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYJJRTYZNKGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one

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